![molecular formula C21H25NO4 B558043 [(S)-4-Benzyloxy-alpha-formylphenethyl]carbamic acid tert-butyl ester CAS No. 82689-15-4](/img/structure/B558043.png)

[(S)-4-Benzyloxy-alpha-formylphenethyl]carbamic acid tert-butyl ester

Übersicht

Beschreibung

Synthesis Analysis

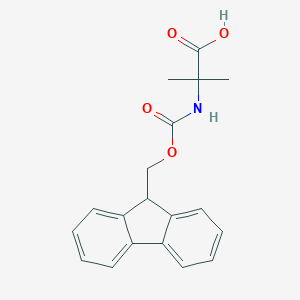

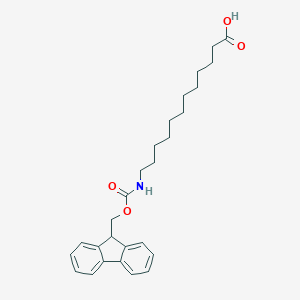

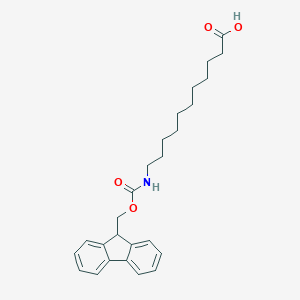

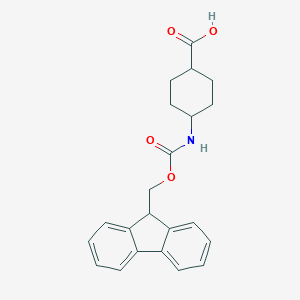

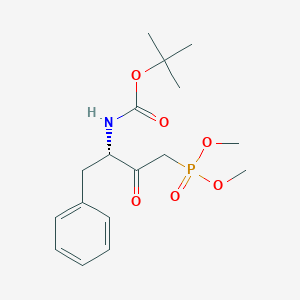

The synthesis of [(S)-4-Benzyloxy-alpha-formylphenethyl]carbamic acid tert-butyl ester could potentially involve transesterification, a useful transformation in organic synthesis . Transesterification of β-keto esters, which contain both electrophilic and nucleophilic sites, is a common method in synthetic chemistry . The reaction likely proceeds via an enol intermediate or the formation of an acylketene intermediate .Molecular Structure Analysis

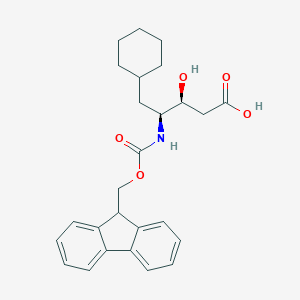

While specific structural information for [(S)-4-Benzyloxy-alpha-formylphenethyl]carbamic acid tert-butyl ester is not available, carbamic acid, a related compound, is known to be a planar molecule . The carbamoyl functional group RR′N–C(=O)–, which is part of the carbamic acid molecule, could also be present in [(S)-4-Benzyloxy-alpha-formylphenethyl]carbamic acid tert-butyl ester .Chemical Reactions Analysis

The chemical reactions involving [(S)-4-Benzyloxy-alpha-formylphenethyl]carbamic acid tert-butyl ester could include transesterification . This process is commonly used in the synthesis of compounds of pharmaceutical importance and for biodiesel production .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- (S)-4-Benzyloxy-alpha-formylphenethyl]carbamic acid tert-butyl ester is used in the synthesis of various compounds. For example, its derivatives were used in diastereoselective intramolecular α-amidoalkylation reactions for the asymmetric synthesis of Pyrrolo[2,1-a]isoquinolines (E. Garcia et al., 2006).

- This compound is also involved in the development of environmentally benign deprotection methods for tert-butyl carbamates, esters, and ethers, demonstrating mild reaction conditions and good selectivity in various chemical syntheses (Bryan Li et al., 2006).

Applications in Polymer Science

- In the field of polymer science, derivatives of (S)-4-Benzyloxy-alpha-formylphenethyl]carbamic acid tert-butyl ester have been synthesized and evaluated for anionic ring-opening polymerization behavior, contributing to the development of new polycarbonates (F. Sanda et al., 2001).

Crystallographic Studies

- The compound and its derivatives have been the subject of crystallographic studies. For example, the crystal structure of a related compound, (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester, was determined through X-ray diffraction, providing insights into molecular conformations and interactions (R. Kant et al., 2015).

Wirkmechanismus

Mode of Action

The compound is used as an effective coupling reagent for the synthesis of linear and cyclic peptides by both solution and solid-phase peptide synthesis . It mediates amide bond formation with remarkable resistance to racemization .

Biochemical Pathways

The compound plays a crucial role in the synthesis of complex natural products such as ramoplanin A2, ramoplanose aglycon, ustiloxin, and teicoplanin aglycon .

Result of Action

The compound’s primary result of action is the formation of amide bonds with remarkable resistance to racemization . This property makes it an effective coupling reagent in peptide synthesis .

Action Environment

Eigenschaften

IUPAC Name |

tert-butyl N-[(2S)-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-21(2,3)26-20(24)22-18(14-23)13-16-9-11-19(12-10-16)25-15-17-7-5-4-6-8-17/h4-12,14,18H,13,15H2,1-3H3,(H,22,24)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLSOSKGFUOFMCP-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(S)-4-Benzyloxy-alpha-formylphenethyl]carbamic acid tert-butyl ester | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.